2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate
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Overview
Description
2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE is a compound belonging to the class of organic compounds known as pyrimidine ribonucleoside monophosphates. These compounds are characterized by a monophosphate group linked to the ribose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE involves the incorporation of an imidazole ring into the thymidine monophosphate structure. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the imidazole ring to thymidine monophosphate: This step involves the reaction of the imidazole derivative with thymidine monophosphate under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid chemistry and enzymatic processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-1H-IMIDAZOLE: A simpler imidazole derivative with similar chemical properties.
THYMIDINE MONOPHOSPHATE: The parent compound without the imidazole modification.
Uniqueness
2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE is unique due to the presence of both the imidazole ring and the thymidine monophosphate structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N4O9P |
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Molecular Weight |
432.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3-hydroxy-4-(2-imidazol-1-ylethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H21N4O9P/c1-9-6-19(15(22)17-13(9)21)14-12(26-5-4-18-3-2-16-8-18)11(20)10(28-14)7-27-29(23,24)25/h2-3,6,8,10-12,14,20H,4-5,7H2,1H3,(H,17,21,22)(H2,23,24,25)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
WIDKIMZIZVKQGR-HKUMRIAESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)OCCN3C=CN=C3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)OCCN3C=CN=C3 |
Origin of Product |
United States |
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